5-Bromo-8-nitroisoquinoline

Overview

Description

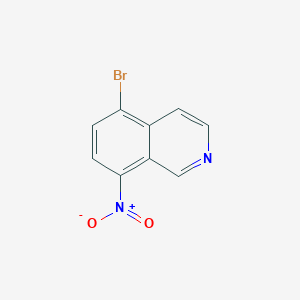

5-Bromo-8-nitroisoquinoline (CAS 63927-23-1, molecular formula C₉H₅BrN₂O₂) is a halogenated and nitrated isoquinoline derivative. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at position 2 of the fused benzene ring system. The bromine and nitro substituents at positions 5 and 8, respectively, confer unique electronic and steric properties, making this compound a versatile intermediate in medicinal chemistry and organic synthesis .

Synthesis: The synthesis involves sequential electrophilic bromination and nitration of isoquinoline. Using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–5°C selectively brominates position 3. Subsequent nitration with nitric acid introduces the nitro group at position 8, yielding this compound with high regioselectivity (70–85% yield) . Alternative routes, such as the Pomeranz–Fritsch cyclization, are less efficient due to low yields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitroisoquinoline typically involves a multi-step process. One common method starts with isoquinoline, which undergoes bromination using N-bromosuccinimide in the presence of concentrated sulfuric acid at low temperatures (around -25°C to -22°C). This step yields 5-bromoisoquinoline. The subsequent nitration of 5-bromoisoquinoline is achieved by adding potassium nitrate while maintaining the temperature below -10°C. The reaction mixture is then stirred overnight to complete the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, reagent addition, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-nitroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products depend on the nucleophile used, such as 5-methoxy-8-nitroisoquinoline.

Reduction: 5-Bromo-8-aminoisoquinoline.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-8-nitroisoquinoline serves as a crucial intermediate in synthesizing pharmaceutical agents. Its derivatives are particularly relevant in developing drugs targeting neurological disorders and other medical conditions.

Key Findings:

- Antibiotics and Anti-inflammatory Drugs: The compound is integral to synthesizing certain antibiotics and anti-inflammatory medications, enhancing their efficacy against various diseases .

- Mechanisms of Action: Research has shown that this compound can elucidate the mechanisms of action of specific enzymes and receptors, providing insights into cellular processes relevant to drug development .

Biological Research

In biological research, this compound is utilized in studies investigating enzyme mechanisms and receptor interactions.

Applications:

- Enzyme Studies: It aids in understanding how certain enzymes function at a molecular level, which is critical for drug design .

- Fluorescent Probes: The compound can be developed into fluorescent probes for imaging applications, enhancing visualization in cellular studies .

Material Science

This compound finds applications in material science due to its unique electronic properties.

Applications:

- Organic Semiconductors: The compound is used to develop advanced materials such as organic semiconductors, which are essential for electronic devices .

- Catalysts: It serves as a catalyst in the polymerization of various monomers, including the production of polyurethanes and polyesters used in textiles and coatings .

Environmental Monitoring

The compound also plays a role in environmental assessments.

Applications:

- Pollutant Detection: this compound can be utilized to detect environmental pollutants, aiding compliance with safety regulations .

Production of Dyes and Pigments

One of the notable applications of this compound is in the dye industry.

Key Findings:

- Diazo Dyes: It acts as a precursor for synthesizing diazo dyes used extensively in textiles due to their superior colorfastness and lightfastness properties .

Case Studies

Several studies highlight the versatility and importance of this compound:

Mechanism of Action

The mechanism of action of 5-Bromo-8-nitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity and applications of halogenated nitroisoquinolines depend on substituent positions and functional groups. Below is a comparative analysis (Table 1):

Table 1: Key Properties of 5-Bromo-8-nitroisoquinoline and Analogues

Physicochemical Properties

- Molecular Weight and Polarity: Nitro-substituted derivatives (e.g., this compound) exhibit higher polarity and melting points (~210°C) compared to chloro analogs . Chloro derivatives (e.g., 5-Bromo-8-chloroisoquinoline) are more lipophilic, influencing solubility in organic solvents .

Stability :

- Nitro groups may decompose under strong reducing conditions, whereas chloro substituents are stable but require harsher conditions for substitution .

Biological Activity

5-Bromo-8-nitroisoquinoline is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse sources.

This compound has the molecular formula and a molecular weight of approximately 239.05 g/mol. The compound features a bromine atom at the 5-position and a nitro group at the 8-position of the isoquinoline structure, which can significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of isoquinoline followed by nitration. The process can be summarized as follows:

- Bromination : Isoquinoline is reacted with a brominating agent (e.g., N-bromosuccinimide) in the presence of a strong acid catalyst, such as sulfuric acid, at controlled temperatures to favor the formation of 5-bromoisoquinoline.

- Nitration : The resulting 5-bromoisoquinoline is then treated with potassium nitrate under acidic conditions to introduce the nitro group at the 8-position.

This method yields high purity levels, often exceeding 97% for this compound, with minimal by-products such as dibrominated derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of both bromine and nitro groups enhances its potential as a pharmacological agent.

Enzyme Inhibition

Research indicates that compounds structurally related to this compound may act as inhibitors of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, making it relevant in drug development studies.

Case Studies and Research Findings

Several studies have explored the biological implications of isoquinoline derivatives, including this compound:

- Study on Enzyme Interaction : A study demonstrated that derivatives with nitro groups exhibit significant inhibition against specific cytochrome P450 enzymes, affecting drug metabolism pathways. This suggests potential applications in personalized medicine where enzyme inhibition could alter drug efficacy.

- Antibacterial Activity : Although not directly reported for this compound, related compounds have shown antibacterial properties, indicating that further exploration could reveal similar activities for this compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromoisoquinoline | Bromine at position five | Less reactive; serves as precursor |

| 8-Nitroisoquinoline | Nitro group at position eight | Potential anticancer properties |

| 5-Bromo-8-aminoisoquinoline | Reduced form of nitro compound | Different reactivity; potential therapeutic uses |

The unique combination of functional groups in this compound makes it a versatile candidate for further research in drug design and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-8-nitroisoquinoline, and what critical parameters govern yield?

The compound is synthesized via sequential bromination and nitration of isoquinoline derivatives. Brown and Gouliaev (2005) detail a two-step protocol: bromination of isoquinoline followed by nitration using concentrated HNO₃ in H₂SO₄ at 0–5°C, yielding 52–58% after recrystallization . Key parameters include temperature control (<5°C) to avoid dinitro byproducts and rigorous purification via column chromatography (silica gel, ethyl acetate/hexane). Confirm regioselectivity by comparing melting points (mp 106–110°C for intermediates) and molecular weight (253.052 g/mol) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Use a combination of 1H NMR (aromatic proton shifts δ 8.5–9.4 ppm for nitro and bromine substituents), FT-IR (C-NO₂ stretch at ~1520 cm⁻¹), and elemental analysis (C: 42.7%, N: 11.1%, Br: 31.6%) . High-resolution mass spectrometry (HRMS) validates molecular composition (C₉H₅BrN₂O₂⁺). Cross-reference with CAS 176967-80-9 for spectral benchmarks .

Q. What safety protocols are critical when handling this compound?

Wear PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, flush skin/eyes with water for 15 minutes and seek medical attention . Store in airtight containers away from reducing agents, as nitro groups may decompose exothermically .

Q. How can researchers verify the purity of synthesized this compound?

Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and thin-layer chromatography (Rf = 0.3–0.4 in ethyl acetate/hexane 1:3). Melting point consistency (mp 106–110°C for intermediates) and absence of secondary peaks in NMR are critical .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃). Solubility in ethanol is limited (~2 mg/mL at 25°C), necessitating heated reflux for reactions .

Advanced Research Questions

Q. How can competing reaction pathways during nitration be minimized to improve regioselectivity?

Optimize nitration by controlling electrophilic substitution: use H₂SO₄ as a protonating agent to direct nitro groups to the C-8 position. Kinetic studies suggest a 3:1 preference for C-8 over C-6 nitration at 0°C . Competing bromine displacement is negligible under these conditions but monitored via LC-MS .

Q. What mechanistic insights explain the stability of this compound under thermal stress?

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributed to nitro group reduction and subsequent Br⁻ elimination. Computational studies (DFT) predict lower activation energy for C-Br bond cleavage compared to C-NO₂, aligning with observed HBr release at >200°C .

Q. How does the bromine substituent influence cross-coupling reactivity in Pd-catalyzed reactions?

The bromine at C-5 acts as a directing group, enhancing Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids). Steric hindrance from the nitro group at C-8 reduces reactivity at C-6, favoring selective C-5 functionalization . Optimize catalyst loading (5% Pd(PPh₃)₄) and base (K₂CO₃) for >80% conversion .

Q. What strategies resolve contradictions in spectral data for nitro-bromo isoquinoline derivatives?

Conflicting NMR assignments (e.g., aromatic proton splitting) are resolved via 2D NMR (COSY, NOESY) and X-ray crystallography . For example, C-8 nitro positioning is confirmed by intermolecular NOE interactions between H-7 and NO₂ groups . Reference analogous compounds (e.g., 8-Bromoisoquinoline, CAS 63927-22-0) for benchmarking .

Q. Can computational models predict the regioselectivity of nitration in brominated isoquinolines?

Yes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show nitration at C-8 is favored due to lower activation energy (ΔΔG‡ = 4.2 kcal/mol vs. C-6). Electron-withdrawing effects from Br stabilize the transition state at C-8, validated by experimental yields .

Properties

IUPAC Name |

5-bromo-8-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGOLOXWHJEZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355722 | |

| Record name | 5-Bromo-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63927-23-1 | |

| Record name | 5-Bromo-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-8-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.